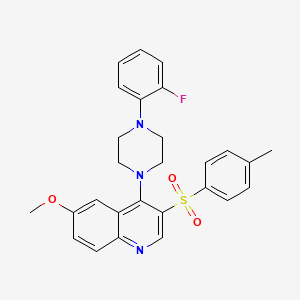
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of commercial 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key components. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex. The results of the [3H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on structurally related compounds, such as 8-(4-((5-(4-Fluorophenyl)pyridin-3-yl)methyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride, reveals their crystalline structure and bonding interactions. These studies contribute to a deeper understanding of the compound's physical and chemical properties, aiding in further applications in various scientific fields (Ullah & Altaf, 2014).
Antimicrobial Properties
Compounds related to 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline have been studied for their antimicrobial properties. For example, research on fluoroquinolone-based 4-thiazolidinones has shown effectiveness against bacterial and fungal infections (Patel & Patel, 2010).
Synthesis of Hybrid Molecules
Studies have been conducted on the synthesis of hybrid molecules derived from norfloxacin, involving derivatives of 4-(4-(2-Fluorophenyl)piperazin-1-yl). These compounds have been evaluated for their antimicrobial activities, demonstrating significant potential in medicinal chemistry (Menteşe et al., 2013).
Photostability and Photochemistry
Research on the photochemistry of related compounds, such as ciprofloxacin, which has a similar structure to the compound , provides insights into their stability and behavior under light exposure. This is crucial for developing photostable pharmaceuticals and understanding their degradation pathways (Mella et al., 2001).
Dopamine Receptor Affinity
Compounds structurally related to 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline have been studied for their affinity with dopamine receptors. These studies are vital for developing new treatments for psychiatric disorders, highlighting the compound's potential in neuropharmacology (Vangveravong et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . It interacts with these transporters and inhibits their function .
Biochemical Pathways
The compound affects the biochemical pathways related to nucleotide synthesis and adenosine function by inhibiting the function of ENTs . The downstream effects of this inhibition are yet to be fully understood.
Result of Action
The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Action Environment
It has been observed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ent1 and ent2 .
Eigenschaften
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-19-7-10-21(11-8-19)35(32,33)26-18-29-24-12-9-20(34-2)17-22(24)27(26)31-15-13-30(14-16-31)25-6-4-3-5-23(25)28/h3-12,17-18H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDOZJKPZXPSCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

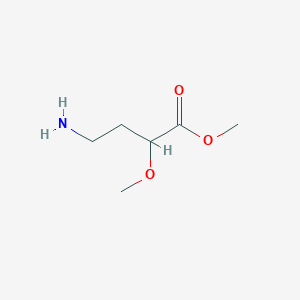
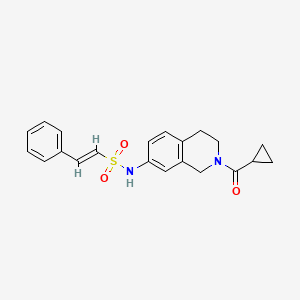

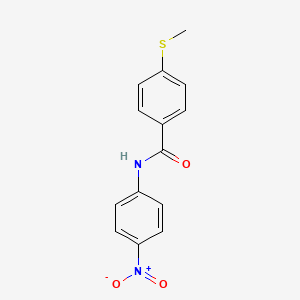
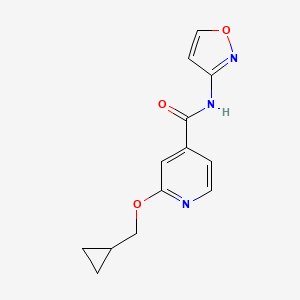


![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)
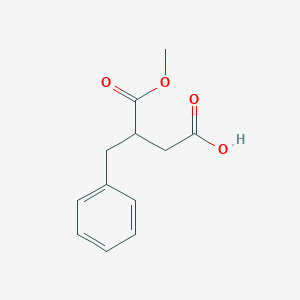
![2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B2417526.png)
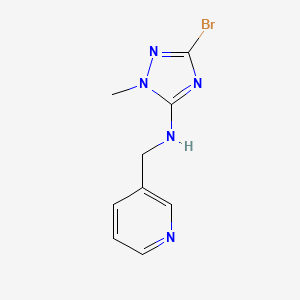
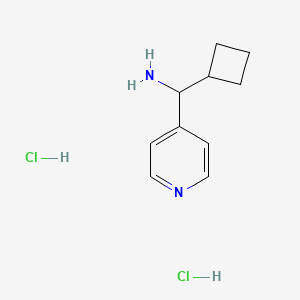
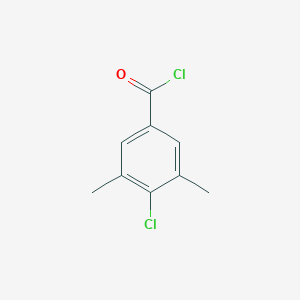
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2417533.png)